
Docosyl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosyl 2-ethylhexanoate: is an ester compound formed from docosanol and 2-ethylhexanoic acid. It is known for its unique chemical properties and applications in various fields, including industrial and scientific research. The molecular formula of this compound is C30H60O2, and it has a molecular weight of 452.7962 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Docosyl 2-ethylhexanoate can be synthesized through the esterification reaction between docosanol and 2-ethylhexanoic acid. The reaction typically involves the use of a catalyst, such as an immobilized lipase (e.g., Novozym 435), in an organic solvent like n-hexane . The reaction conditions include maintaining a specific temperature and stirring rate to ensure optimal yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar catalysts and solvents. The reaction parameters are optimized to achieve high yields and cost-effectiveness. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Docosyl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The ester group in this compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Docosyl 2-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and lipid metabolism.
Medicine: this compound is explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: It is employed in the formulation of cosmetics, lubricants, and other industrial products due to its unique chemical properties
Mécanisme D'action
The mechanism of action of docosyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes involved in lipid metabolism, influencing various biochemical processes. The ester group in this compound can undergo hydrolysis, releasing docosanol and 2-ethylhexanoic acid, which can further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Ethylhexanoic acid: A carboxylic acid used in the synthesis of metal derivatives and as a catalyst in polymerization reactions.
Docosanol: A saturated fatty alcohol used as an emollient, emulsifier, and antiviral agent.
Comparison: Docosyl 2-ethylhexanoate is unique due to its ester structure, which imparts distinct chemical properties compared to its individual components, docosanol and 2-ethylhexanoic acid. The ester bond in this compound allows it to participate in specific reactions and applications that are not possible with the individual compounds alone.
Propriétés
Numéro CAS |
97467-67-9 |
|---|---|
Formule moléculaire |
C30H60O2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
docosyl 2-ethylhexanoate |
InChI |
InChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-32-30(31)29(6-3)27-8-5-2/h29H,4-28H2,1-3H3 |
Clé InChI |
IVVSKQQLKMIDFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


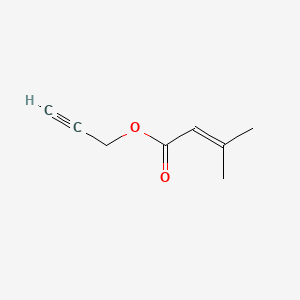
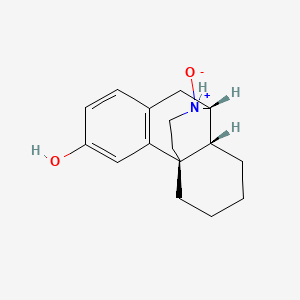
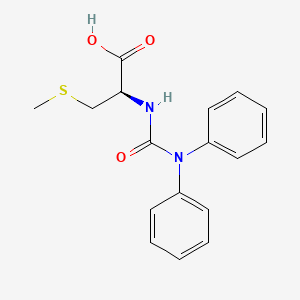
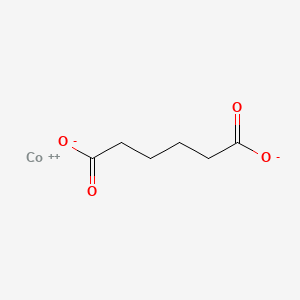



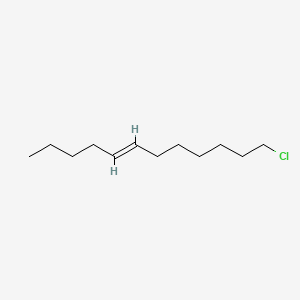
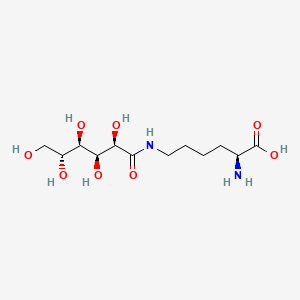
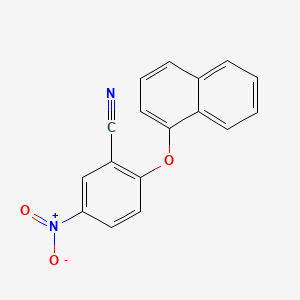

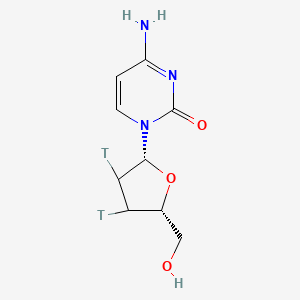

![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
